1-(2,3-Difluorophenyl)cyclobutanecarboxylic Acid
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Overview
Description
1-(2,3-Difluorophenyl)cyclobutanecarboxylic Acid is a chemical compound with the molecular formula C11H10F2O2 It is characterized by the presence of a cyclobutane ring attached to a carboxylic acid group and a difluorophenyl group
Preparation Methods
The synthesis of 1-(2,3-Difluorophenyl)cyclobutanecarboxylic Acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another approach involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid, which serves as an intermediate in the synthesis .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require precise control of temperature, pressure, and reagent concentrations to achieve the desired product.
Chemical Reactions Analysis
1-(2,3-Difluorophenyl)cyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(2,3-Difluorophenyl)cyclobutanecarboxylic Acid has several applications in scientific research, including:
Biology: This compound is used in the study of enzyme interactions and metabolic pathways, providing insights into biological processes.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluorophenyl)cyclobutanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can influence the compound’s reactivity and binding affinity, affecting its interactions with enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-(2,3-Difluorophenyl)cyclobutanecarboxylic Acid can be compared with other similar compounds, such as:
1-(3-Fluorophenyl)cyclobutanecarboxylic Acid: This compound has a single fluorine atom on the phenyl ring, which may result in different reactivity and biological activity.
1-(2,4-Difluorophenyl)cyclobutanecarboxylic Acid: The position of the fluorine atoms on the phenyl ring can influence the compound’s properties and applications.
1-(Trifluoromethyl)cyclobutanecarboxylic Acid:
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C11H10F2O2 |
---|---|
Molecular Weight |
212.19 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10F2O2/c12-8-4-1-3-7(9(8)13)11(10(14)15)5-2-6-11/h1,3-4H,2,5-6H2,(H,14,15) |
InChI Key |
CHAXHNCCIXOGSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=C(C(=CC=C2)F)F)C(=O)O |
Origin of Product |
United States |
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